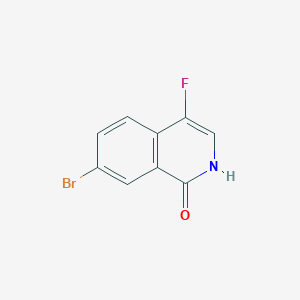![molecular formula C11H12FN3 B6262752 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline CAS No. 1156888-70-8](/img/new.no-structure.jpg)
2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is a chemical compound that belongs to the class of fluorinated anilines It features a fluorine atom attached to the benzene ring and a pyrazolylmethyl group attached to the nitrogen atom of the aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline typically involves the following steps:
Fluorination: The starting material, aniline, is subjected to fluorination to introduce the fluorine atom at the desired position on the benzene ring.
Formation of Pyrazolylmethyl Group: The pyrazolylmethyl group is introduced through a reaction involving 3-methyl-1H-pyrazole and a suitable reagent, such as a halogenating agent.
Coupling Reaction: The fluorinated aniline and the pyrazolylmethyl group are coupled using a suitable coupling reagent, such as a palladium catalyst, to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to reduce the fluorine atom or other functional groups present in the molecule.
Substitution: Substitution reactions can occur at the benzene ring or the pyrazolylmethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various electrophiles and nucleophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Fluorinated anilines, nitro compounds, and other oxo derivatives.
Reduction Products: Reduced fluorinated anilines and other reduced derivatives.
Substitution Products: Substituted benzene derivatives and pyrazolylmethyl derivatives.
Scientific Research Applications
2-Fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological targets.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which 2-fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound's reactivity and binding affinity, making it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
2-Fluoro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline is unique due to its specific structural features. Similar compounds include:
2-Fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline: Similar structure but with a different position of the methyl group on the pyrazole ring.
2-Fluoro-N-[(3-methyl-1H-pyrazol-5-yl)methyl]aniline: Similar structure but with a different position of the fluorine atom on the benzene ring.
These compounds share similarities in their core structure but differ in the positioning of functional groups, leading to variations in their chemical and biological properties.
Properties
CAS No. |
1156888-70-8 |
|---|---|
Molecular Formula |
C11H12FN3 |
Molecular Weight |
205.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



